molecular formula C13H13NOS B2768932 N-(1-phenylethyl)thiophene-3-carboxamide CAS No. 1026403-23-5

N-(1-phenylethyl)thiophene-3-carboxamide

Cat. No.: B2768932
CAS No.: 1026403-23-5
M. Wt: 231.31
InChI Key: KHUSVMCRSQWJQC-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)thiophene-3-carboxamide is an organic compound that features a thienyl group attached to a formamide moiety through a phenylethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)thiophene-3-carboxamide typically involves the reaction of 3-thiophenecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiophene-3-carboxamide, including N-(1-phenylethyl)thiophene-3-carboxamide, exhibit promising anticancer properties. For instance, a study focusing on benzo[b]thiophene derivatives demonstrated that certain compounds significantly inhibited the proliferation and migration of cancer cells, specifically targeting the RhoA/ROCK signaling pathway. The compound identified as b19 in this research showed enhanced anti-proliferative activity and induced apoptosis in MDA-MB-231 breast cancer cells, suggesting potential therapeutic applications in cancer treatment .

Case Study: RhoA/ROCK Pathway Inhibition

CompoundActivityCell LineMechanism
b19Inhibition of proliferation and migrationMDA-MB-231RhoA/ROCK pathway modulation

Antitubercular Activity

This compound has also been explored for its antitubercular properties. A screening campaign involving over 150,000 compounds identified several thiophene-based inhibitors that showed efficacy against the Pks13 thioesterase domain of Mycobacterium tuberculosis. The lead compound from this series demonstrated significant activity in both acute and chronic murine models of tuberculosis infection, indicating its potential as a candidate for further development .

Case Study: Pks13 Inhibitor Screening

CompoundActivityModelOutcome
TAM16Antitubercular efficacyMurine modelsAdvanced to preclinical candidate

Biochemical Research Applications

The compound's structure allows it to participate in biochemical assays aimed at understanding enzyme inhibition mechanisms. For example, fragment-based screening has been employed to identify potent inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as malaria and tuberculosis. The ability to inhibit aspartate transcarbamoylase (ATCase) has been highlighted as a promising target for developing new antimalarial drugs .

Case Study: ATCase Inhibition

CompoundTarget EnzymeIC50 Value (µM)Selectivity
Compound 1PfATCase1.59High

Biomedical Research and Drug Development

This compound is also utilized in biomedical research for its potential roles in drug repositioning and biomarker validation. The compound's diverse chemical properties allow researchers to explore its interactions with various biological targets, paving the way for innovative therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl and thienyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the formamide moiety can participate in hydrogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(2-phenylethyl)formamide
  • N-(2-phenylethyl)-2-thienylformamide
  • N-(2-phenylethyl)-4-thienylformamide

Uniqueness

N-(1-phenylethyl)thiophene-3-carboxamide is unique due to the specific positioning of the thienyl group at the 3-position, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.

Biological Activity

N-(1-phenylethyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes diverse research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties. The structure can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound features a thiophene ring, which is crucial for its biological interactions, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : In vitro studies utilizing the MTT assay have shown that this compound reduces cell viability in cancer cell lines such as MCF-7 and PC-3. The IC50 values observed were comparable to established chemotherapeutic agents, indicating promising anticancer activity .
  • Mechanism of Action : The mechanism behind its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting membrane integrity loss typical of apoptotic processes .

Antituberculosis Activity

The compound has also been investigated for its antitubercular properties. Studies have demonstrated that thiophene derivatives can inhibit the growth of Mycobacterium tuberculosis.

  • Inhibition Studies : In vitro assays against various strains of M. tuberculosis showed that this compound exhibits significant inhibitory activity. For instance, it was effective against both drug-sensitive and resistant strains, with promising results in preliminary screening models .

Comparative Biological Activity Table

Activity Type IC50 Value (µM) Cell Line/Organism Reference
Anticancer40.1 (24h)PC-3
Anticancer27.05 (48h)PC-3
Antituberculosis4.61M. tuberculosis
Antituberculosis5.69M. tuberculosis

Case Studies and Experimental Findings

  • MCF-7 Cell Line Study : A study focused on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation over 72 hours, with an observed IC50 value indicating high potency against this cancer type .
  • Mycobacterial Inhibition : Another investigation assessed the compound's efficacy against M. tuberculosis using an acute infection model in mice. Results indicated a substantial reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic development .

Properties

IUPAC Name

N-(1-phenylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10(11-5-3-2-4-6-11)14-13(15)12-7-8-16-9-12/h2-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUSVMCRSQWJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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